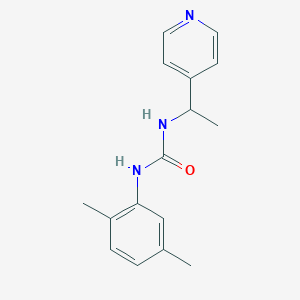
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea inhibits the activity of several enzymes and signaling pathways by binding to their active sites or allosteric sites. It has been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, the limitations of using 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in animal models and humans. Additionally, further research is needed to determine the potential therapeutic applications of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in various diseases and to identify any potential side effects or toxicity.
合成方法
The synthesis of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 2,5-dimethylaniline with 4-bromobenzyl chloride to form 1-(2,5-dimethylphenyl)-3-(4-bromobenzyl)urea. This intermediate is then reacted with sodium pyridine-4-ylide to yield the final product, 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea. The synthesis method has been optimized to achieve high yields and purity of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea.
科学研究应用
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases. 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-4-5-12(2)15(10-11)19-16(20)18-13(3)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXSXZXUZEZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)





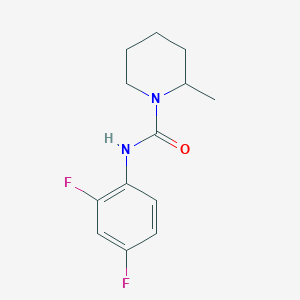
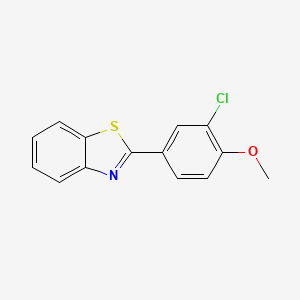
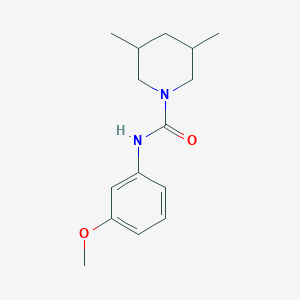

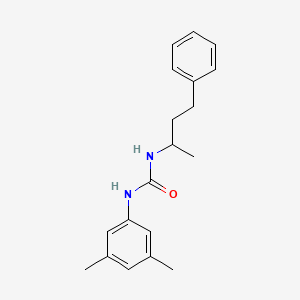
![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)